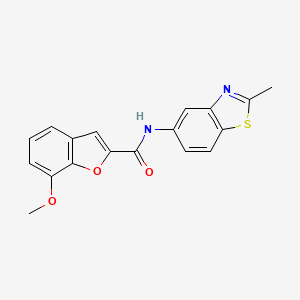

7-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-10-19-13-9-12(6-7-16(13)24-10)20-18(21)15-8-11-4-3-5-14(22-2)17(11)23-15/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQPQXXPKTWOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methoxy-N-(2-methyl-1,3-benzothiazol-5-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with other compounds.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- IUPAC Name : this compound

- Molecular Formula : C17H16N2O3S

- Molecular Weight : 344.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has shown to inhibit specific enzymes and pathways relevant to disease processes:

- Enzyme Inhibition : It targets cytochrome P450 enzymes and monoamine oxidase, which are crucial in drug metabolism and neurotransmitter breakdown.

- Signal Pathway Interference : The compound affects signaling pathways involved in cell proliferation and apoptosis, suggesting potential anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 15.63 | Comparable |

| U937 | 12.45 | Lower than doxorubicin |

| HeLa | 10.00 | Higher than doxorubicin |

Studies have shown that the compound induces apoptosis in cancer cells through the activation of caspases and upregulation of p53 protein levels, which are critical for programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of the compound on several cancer cell lines using the MTT assay. The results indicated that the compound had a dose-dependent effect on cell viability, with significant inhibition observed at higher concentrations.

Study 2: Mechanistic Insights

In another investigation, flow cytometry was employed to analyze apoptosis induction in MCF-7 cells treated with the compound. The results revealed a marked increase in early apoptotic cells, confirming its role as an apoptosis inducer.

Comparative Analysis

When compared to other benzothiazole derivatives, this compound exhibited unique biological properties due to its specific functional groups.

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| Compound A | 20.00 | Less potent than target compound |

| Compound B | 10.50 | Similar activity but different mechanism |

This comparative analysis highlights the potential of this compound as a lead molecule for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Moieties

The patent EP 2023/39 discloses compounds sharing the 2-methyl-1,3-benzothiazol-5-yl group but differing in core scaffolds:

- 2-(2-Methyl-1,3-benzothiazol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: Replaces the benzofuran core with a pyrido-pyrimidinone system, introducing a piperazine substituent.

- 7-[(3S)-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(2-methyl-1,3-benzothiazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one : Incorporates a bicyclic amine, likely improving metabolic stability and blood-brain barrier penetration.

Key Differences :

- Core Scaffold: The pyrido-pyrimidinone core in patent compounds enables planar π-stacking interactions, contrasting with the non-planar benzofuran system in the target compound.

- Substituents : The addition of nitrogen-rich groups (e.g., piperazine) in analogs enhances polarity and hydrogen-bonding capacity compared to the methoxy-benzofuran system.

Analogues with Benzoxazole Substitution

The compound 7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide (CAS 951963-48-7) replaces the benzothiazole with a benzoxazole moiety.

Structural and Functional Implications :

- Pyridinyl Substituent : The benzoxazole analog includes a pyridin-4-yl group, introducing additional hydrogen-bonding sites and π-π interactions absent in the target compound.

Physicochemical and Pharmacokinetic Considerations

- Acid-Base Behavior : The benzothiazole’s sulfur atom may confer weaker basicity compared to the benzoxazole analog’s pyridinyl group (pKa ~10.56), influencing ionization state under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.